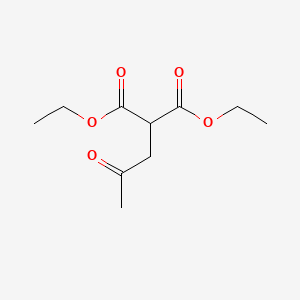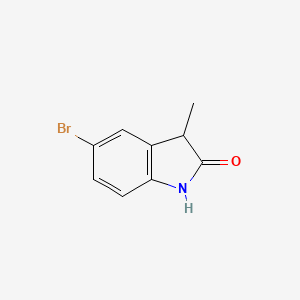
5-Bromo-3-methylindolin-2-one
概要
説明
5-Bromo-3-methylindolin-2-one is a chemical compound with the CAS Number: 90725-49-8 . It has a molecular weight of 226.07 and is typically stored in a dry room at normal temperature . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 5-Bromo-3-methylindolin-2-one involves the use of N-Bromosuccinimide in acetonitrile at -15℃ for 1 hour . The reaction is then diluted with water and extracted with EtOAc for three times . The combined organic phase is washed with brine, dried over Na2SO4, and concentrated under reduced pressure to give a residue which is purified by silica gel column chromatography to afford the compound .Physical And Chemical Properties Analysis
5-Bromo-3-methylindolin-2-one is a solid compound . It is stored in a dry room at normal temperature . The compound has a molecular weight of 226.07 and its linear formula is C9H8BrNO .科学的研究の応用
Alzheimer’s Disease Treatment
“5-Bromo-3-methylindolin-2-one” derivatives have been used in the search for novel bioactive molecules, particularly as acetylcholine esterase (AChE) inhibitors . AChE inhibitors are currently used clinically to treat Alzheimer’s disease (AD). Two compounds were found to be the most potent in inhibition of AChE with inhibition percentages of 51 and 50% when tested at the concentration of 100µM .
Anticancer Agent
In cytotoxic evaluation against three human cancer cell lines (SW620, human colon cancer; PC3, prostate cancer; NCI-H23, lung cancer), some compounds exhibited strong cytotoxicity . One compound was particularly potent with IC50 values as low as 0.65µM, even more potent than adriamycin, a positive control . This suggests that “5-Bromo-3-methylindolin-2-one” derivatives could be promising for further development as an anticancer agent.
Antioxidant Activity
In DPPH free radical-scavenging assay, most compounds showed only weak scavenging activity . This suggests that “5-Bromo-3-methylindolin-2-one” derivatives could have potential as antioxidants, although further research is needed to confirm this.
Anti-Inflammatory Activity
Indole-based chalcone derivatives, including “5-Bromo-3-methylindolin-2-one”, have been reported as COX-1 and COX-2 inhibitors . These enzymes are involved in the inflammatory response, suggesting that “5-Bromo-3-methylindolin-2-one” derivatives could have potential as anti-inflammatory agents.
Antiviral Activity
Indole derivatives possess various biological activities, including antiviral activity . While specific studies on “5-Bromo-3-methylindolin-2-one” are not mentioned, the broader class of indole derivatives has shown promise in this area.
Antimicrobial Activity
Again, while specific studies on “5-Bromo-3-methylindolin-2-one” are not mentioned, indole derivatives have shown antimicrobial activity . This suggests that “5-Bromo-3-methylindolin-2-one” derivatives could also have potential in this area.
Safety and Hazards
作用機序
Target of Action
It is known to be a heterocyclic building block used in various chemical syntheses .
Mode of Action
It is often used as a precursor in the synthesis of more complex molecules . The compound’s interaction with its targets and the resulting changes are subject to the specific context of the chemical reaction it is involved in.
特性
IUPAC Name |
5-bromo-3-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-5-7-4-6(10)2-3-8(7)11-9(5)12/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOFFHLFYJVUMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC(=C2)Br)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477291 | |
| Record name | 5-Bromo-3-methylindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methylindolin-2-one | |
CAS RN |
90725-49-8 | |
| Record name | 5-Bromo-3-methylindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

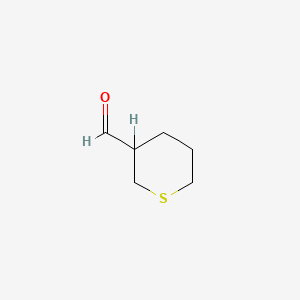



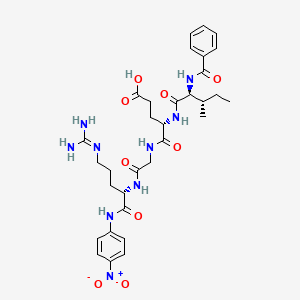
![3-[(3-methoxybenzoyl)amino]propanoic Acid](/img/structure/B1280699.png)

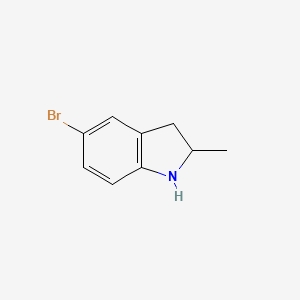
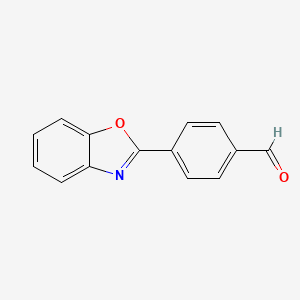
![{2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1280704.png)
